(+)-Phenazocine hydrobromide
CAS No.: 63903-74-2
Cat. No.: VC16982507
Molecular Formula: C22H28BrNO
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63903-74-2 |
|---|---|
| Molecular Formula | C22H28BrNO |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | (1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
| Standard InChI | InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
| Standard InChI Key | MNMGNPZLUMHSKK-UTUAMNFXSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
| Canonical SMILES | CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
(+)-Phenazocine hydrobromide is the dextrorotatory enantiomer of the racemic benzomorphan derivative phenazocine. Its molecular formula is (molecular weight: 402.368 g/mol) . The compound features three defined stereocenters, conferring specificity in its interactions with opioid receptors . The free base form of phenazocine is a hexahydro-6,11-dimethyl-3-phenethyl-2,6-methano-3-benzazocine derivative, with a hydroxyl group at position 5 contributing to its polarity .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Stereochemistry | Racemic (specific enantiomer: (+)-form) |
| Melting Point | 165–170°C |
| pK | 3.8 |
| Solubility in Water | ~0.5% (requires heat for dissolution) |
| Crystal Forms | Three polymorphs (A, B, C) |
The hydrobromide salt exists in three polymorphic forms: A (anhydrous parallelogram plates), B (metastable six-sided plates), and C (hemihydrate prisms) . Form C is the most stable when crystallized from aqueous solutions, whereas Forms A and B dominate in anhydrous systems . X-ray diffraction data for these polymorphs are distinct, with interplanar spacings (-values) ranging from 16.05 Å (Form A) to 4.31 Å (Form C) .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of phenazocine hydrobromide begins with 3,4-lutidine, which undergoes quaternization with methyl iodide to form 3,4-lutidine methiodide. Subsequent reaction with phenylacetyl chloride and reduction with lithium aluminum hydride yields the intermediate 1,2,3,4,5,6-hexahydro-5-hydroxy-3-phenylacetyl-6,11-dimethyl-2,6-methano-3-benzazocine. Hydrolysis and neutralization with hydrobromic acid produce the final hydrobromide salt .
Polymorph Control
Crystallization conditions critically influence the polymorphic form:
-
Form C: Obtained from aqueous solutions.
-
Forms A/B: Produced in anhydrous alcoholic systems, with Form B gradually converting to Form A in the presence of mother liquor .
Pharmacological Profile
Opioid Receptor Interactions
(+)-Phenazocine hydrobromide is a potent agonist at the μ-opioid receptor (MOR), with secondary activity at δ-opioid (DOR) and κ-opioid (KOR) receptors . Preclinical studies in rodent models demonstrate its 20-fold greater analgesic potency than morphine in the hot-plate test . Notably, the (-)-enantiomer exhibits 60-fold higher potency than the (+)-form, underscoring the importance of stereochemistry in opioid efficacy .
Table 2: Comparative Analgesic Potency
| Compound | Relative Potency (Morphine = 1) |
|---|---|
| (+)-Phenazocine | 0.5–1 |
| (-)-Phenazocine | 20–60 |
| Racemic Phenazocine | 10–30 |
Clinical Applications
Stability and Formulation
Dosage Forms
Stable formulations include:
-
Ampuls: 2 mg/mL in buffered aqueous solution (pH 4.0–5.0).
-
Multiple-Dose Vials: 10 mg/mL with 0.1% acetic acid as a stabilizer .
Accelerated stability studies (40°C, 75% RH) show <5% degradation over 6 months, with precipitation avoided by maintaining pH < 5.5 .
Compatibility Issues
Alkaline solutions (e.g., barbiturates) and penicillin derivatives cause precipitation due to free base formation or ionic interactions .
Analytical Differentiation from Other Opioids
Colorimetric Assays
(+)-Phenazocine hydrobromide can be distinguished from morphine, codeine, and meperidine using specific reagents:
-
Sodium Tungstate T.S.: Produces reddish-violet color vs. grayish-blue for morphine .
-
p-Dimethylaminobenzaldehyde: Yields orange-red complexes, unlike morphine’s olive-green .
Microchemical Crystallography
Crystals formed with potassium triiodide solution are hexagonal plates, whereas morphine derivatives produce needle-like structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume